Lanicemine
CAS No.: 153322-05-5
Cat. No.: VC0532429
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153322-05-5 |
---|---|
Molecular Formula | C13H14N2 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | (1S)-1-phenyl-2-pyridin-2-ylethanamine |
Standard InChI | InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 |
Standard InChI Key | FWUQWDCOOWEXRY-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N |
SMILES | C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Canonical SMILES | C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Appearance | Liquid |
Introduction
Chemical and Pharmacological Profile of Lanicemine
Structural Characteristics
Lanicemine is a small molecule with the chemical formula and a molar mass of 198.269 g/mol . Its structure features a low-trapping binding mechanism at the NMDA receptor, allowing rapid dissociation from the channel pore compared to high-trapping antagonists like ketamine . This property is critical for minimizing psychotomimetic side effects, a common limitation of other NMDA-targeting drugs .
Pharmacokinetics
Population pharmacokinetic modeling of lanicemine, derived from four clinical trials involving 191 healthy subjects and patients with major depressive disorder (MDD), revealed a two-compartment distribution model . Key parameters include:
Parameter | Value (90% CI) | Covariates Influencing Variability |
---|---|---|
Systemic clearance (CL) | 9.43 L/h (9.12–9.77) | Lean body mass |
Central volume (V1) | 106 L (93.7–115) | Body surface area |
Peripheral volume (V2) | 47.3 L (39.6–56.6) | Not applicable |
Intercompartmental CL (Q) | 75.7 L/h (51.8–127) | Not applicable |
Lean body mass and body surface area were identified as significant covariates affecting clearance and central volume, respectively . The compound’s half-life and protein binding data remain unspecified in available literature.
Mechanism of Action: NMDA Receptor Modulation
Selective NMDA Receptor Antagonism
Lanicemine binds to the NMDA receptor’s ion channel with a of 0.5–3 µM, preferentially targeting NR2A and NR2B subunits . Unlike ketamine, which exhibits off-target effects at opioid, sigma, and muscarinic receptors, lanicemine demonstrates high selectivity for NMDA receptors . Its low-trapping kinetics reduce the risk of prolonged channel blockade, which is theorized to underlie its improved tolerability profile .
Neurophysiological Effects
In both animal and human studies, lanicemine increased gamma-band (30–100 Hz) oscillatory activity in the prefrontal cortex, a biomarker of NMDA receptor engagement . This effect, observed at doses of 75–150 mg, correlates with acute reductions in depressive symptoms and hyperarousal in PTSD . Notably, lanicemine-induced gamma oscillations are decoupled from motor activity, unlike ketamine, which increases gamma power alongside psychomotor stimulation .
Clinical Efficacy in Major Depressive Disorder
Subgroup Analyses and Biomarker-Driven Response
In a subset of patients with severe suicidal ideation, lanicemine 100 mg showed a non-significant trend toward symptom reduction (Cohen’s ) . Concurrent EEG measures revealed that lanicemine responders exhibited greater baseline gamma power abnormalities, suggesting a biomarker-defined population may benefit .
Applications Beyond Depression: PTSD and Hyperarousal
Proof-of-Mechanism in PTSD
A Phase 1b trial () tested lanicemine 100 mg in PTSD patients with elevated anxiety-potentiated startle (APS) . Results included:
-
Single Infusion: 90% posterior probability of APS reduction (standardized effect size > 0.4) .
-
Cumulative Effect: Habituation obscured differences after three infusions, but CAPS-5 hyperarousal scores improved () .
Gamma-band EEG confirmed target engagement, supporting NMDAR modulation as a viable strategy for PTSD-related hyperarousal .
Adverse Event | Lanicemine Incidence | Ketamine Incidence |
---|---|---|
Dissociation | 0% | 40–60% |
Hallucinations | 0% | 25–50% |
Hypertension | 5–10% | 15–30% |
Nausea | 10–15% | 20–35% |
Data pooled from trials in MDD and PTSD populations . No serious adverse events were reported in lanicemine cohorts, supporting its use in outpatient settings .
Comparative Analysis with Ketamine
Pharmacodynamic Divergence
While both drugs block NMDA receptors, ketamine’s high-trapping action and affinity for non-NMDA targets (e.g., opioid receptors) contribute to its dissociative effects . Lanicemine’s selective, low-trapping mechanism avoids these issues, making it preferable for chronic administration .
Efficacy Trade-Offs
Ketamine demonstrates rapid, robust antidepressant effects (response rates: 50–70% within 24 hours) but requires monitoring for abuse potential and cognitive side effects . Lanicemine, while safer, showed inconsistent efficacy, underscoring the challenge of balancing tolerability and potency .
Development Challenges and Future Directions
Revived Interest in Precision Psychiatry
Recent studies propose gamma-band EEG or APS as enrichment biomarkers for future trials . A 2025 reanalysis of phase II data identified a subgroup with glutamatergic dysregulation showing significant lanicemine response () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume